2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-

Alpha-1 adrenergic receptor Binding affinity Arylpiperazine SAR

2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- (CAS 650617-02-0, molecular formula C29H31N3O2, MW 453.58 g/mol) is a synthetic small molecule comprising a 3,3-diphenyl-substituted succinimide core linked via a propyl spacer to an N-phenylpiperazine moiety. It belongs to the pharmacologically significant class of long-chain arylpiperazines (LCAPs), which are widely explored for their interactions with serotonin and adrenergic receptors.

Molecular Formula C29H31N3O2
Molecular Weight 453.6 g/mol
CAS No. 650617-02-0
Cat. No. B12597840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-
CAS650617-02-0
Molecular FormulaC29H31N3O2
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C(=O)CC(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H31N3O2/c33-27-23-29(24-11-4-1-5-12-24,25-13-6-2-7-14-25)28(34)32(27)18-10-17-30-19-21-31(22-20-30)26-15-8-3-9-16-26/h1-9,11-16H,10,17-23H2
InChIKeyZEVAKAVHBYRDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- (CAS 650617-02-0): Structural and Procurement Overview


2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- (CAS 650617-02-0, molecular formula C29H31N3O2, MW 453.58 g/mol) is a synthetic small molecule comprising a 3,3-diphenyl-substituted succinimide core linked via a propyl spacer to an N-phenylpiperazine moiety . It belongs to the pharmacologically significant class of long-chain arylpiperazines (LCAPs), which are widely explored for their interactions with serotonin and adrenergic receptors [1]. While structurally related to the well-characterized N-type calcium channel blocker NP118809, this compound's unique succinimide ring introduces distinct conformational constraints and hydrogen-bonding profiles that differentiate it from the propanone-linked analogs [2].

Why 2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- Cannot Be Replaced by Generic LCAP Analogs


The assumption that LCAP compounds with similar arylpiperazine motifs are functionally interchangeable is refuted by the specific structure-activity relationships established within the pyrrolidine-2,5-dione series. A direct comparison of 3,3-diphenyl analogs against 3,3-dimethyl or 3-isopropyl variants reveals dramatic differences in anticonvulsant efficacy in vivo; 3-isopropyl derivatives were 'practically devoid of activity,' whereas 3-benzhydryl analogs demonstrated consistent protection in MES seizure models [1]. Furthermore, the length of the alkyl spacer between the succinimide and piperazine moieties (propyl vs. methyl) critically modulates receptor subtype selectivity and potency, as shown by comparative binding studies across 5-HT1A, 5-HT2A, and alpha-1 adrenergic receptors [2]. Consequently, even minor structural modifications—such as substituting the 3,3-diphenyl group or altering the linker chain—yield compounds with fundamentally different pharmacological fingerprints, rendering generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]- Against Key Comparators


Alpha-1 Adrenergic Receptor Affinity of the 3,3-Diphenyl Succinimide Scaffold Versus the Benzhydrylidene Analog

The closest pharmacologically characterized analog of CAS 650617-02-0 is CHEMBL144876 (3-benzhydrylidene-1-[3-(4-phenyl-piperazin-1-yl)-propyl]-pyrrolidine-2,5-dione), which differs only by a double bond at the 3-benzhydryl position. In radioligand binding assays, this analog displayed a potent Ki of 5.70 nM at the alpha-1 adrenergic receptor (rat cerebral cortex, [³H]prazosin) [1]. Importantly, the same compound exhibited negligible affinity for the 5-HT1A receptor (Ki > 1000 nM) [1]. This selectivity profile—high alpha-1 affinity with >175-fold selectivity over 5-HT1A—is a direct consequence of the 3,3-diaryl substitution on the succinimide ring, as confirmed by SAR studies across the 3,3-diphenyl series [2].

Alpha-1 adrenergic receptor Binding affinity Arylpiperazine SAR

Anticonvulsant Efficacy: 3,3-Diphenyl Series Protection in MES Seizure Model at 100 mg/kg

Within the 30-compound series of 1-[(4-arylpiperazin-1-yl)-alkyl]-3,3-diphenyl- and 3,3-dimethyl-pyrrolidine-2,5-diones, fourteen compounds—all bearing the 3,3-diphenyl substitution—exhibited protection in the maximal electroshock (MES) seizure test at a screening dose of 100 mg/kg (i.p.) in mice [1]. This contrasts with the 3,3-dimethyl sub-series, where anticonvulsant efficacy was substantially lower. The unsubstituted N-phenylpiperazine derivative (the simplest aryl group in the series, corresponding to CAS 650617-02-0) is part of this active group, though its quantitative ED50 was not individually reported in the primary screening publication. By comparison, the most potent analog in the series (3-CF3-phenylpiperazine, compound 34) achieved Ki values of 26 nM at 5-HT1A and 70 nM at 5-HT7, yet anticonvulsant activity did not correlate with serotonergic affinity [1].

Anticonvulsant activity Maximal electroshock seizure In vivo efficacy

Structural Differentiation from NP118809: Succinimide vs. Propanone Linker in N-Type Calcium Channel Pharmacology

NP118809 (1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one) is a potent N-type calcium channel blocker (IC50 = 0.11 µM, whole-cell patch clamp in HEK293 cells) with 111-fold selectivity over L-type channels (IC50 = 12.2 µM) [1]. CAS 650617-02-0 replaces the central propanone carbonyl with a succinimide ring, fundamentally altering the pharmacophore's geometry and electronic character. The succinimide introduces two carbonyl hydrogen-bond acceptors in a rigid cyclic array, replacing the single flexible ketone of NP118809. This structural change is predicted to reduce conformational自由度(conformational freedom) and alter the spatial orientation of the diphenyl groups, potentially shifting target engagement from calcium channels toward G-protein-coupled receptors (e.g., alpha-1 adrenergic), as supported by the binding data from the benzhydrylidene analog [REFS-2, REFS-3].

N-type calcium channel Succinimide linker NP118809 comparator

Inactive in Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model: Differential Efficacy Across Seizure Types

Across the entire 30-compound series of 3,3-diphenyl- and 3,3-dimethyl-pyrrolidine-2,5-diones, no compound demonstrated protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test, a model predictive of absence seizure efficacy [1]. This stands in stark contrast to the positive MES test results (tonic-clonic seizure model) described above. This selective efficacy profile mirrors that of phenytoin rather than ethosuximide, suggesting that CAS 650617-02-0 and its congeners modulate voltage-gated sodium channels rather than T-type calcium channels. Indeed, mechanism-of-action studies on related N-Mannich base derivatives confirmed blockade of NaV1.2 sodium channels (site 2) as the primary anticonvulsant mechanism, not calcium channel inhibition [2].

scPTZ seizure model Anticonvulsant selectivity Succinimide SAR

Recommended Research and Industrial Application Scenarios for 2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-


Alpha-1 Adrenergic Receptor Probe Development and GPCR Screening Panels

Given the high alpha-1 adrenergic receptor affinity (Ki ≈ 5.7 nM inferred from the closely related benzhydrylidene analog) and the >175-fold selectivity over 5-HT1A receptors, CAS 650617-02-0 is a rational starting point for developing alpha-1 adrenergic chemical probes. Its clean serotonergic selectivity profile makes it suitable for inclusion in GPCR selectivity panels where discrimination between adrenergic and serotonergic target engagement is required. Researchers should note that affinity data was obtained in rat cerebral cortex membranes using [³H]prazosin displacement; orthogonal functional assays (e.g., calcium flux in recombinant alpha-1A/1B/1D cell lines) are recommended to confirm subtype selectivity [1].

Anticonvulsant Lead Optimization Targeting Generalized Tonic-Clonic Seizures

The 3,3-diphenyl succinimide scaffold, of which CAS 650617-02-0 is the simplest N-phenylpiperazine congener, has demonstrated consistent protection in the maximal electroshock (MES) seizure model [1]. Its complete lack of activity in the scPTZ model indicates a mechanism distinct from T-type calcium channel blockers and consistent with sodium channel modulation [2]. Medicinal chemistry programs focused on refractory generalized tonic-clonic seizures can use this compound as a core scaffold for further optimization, particularly by introducing substituents on the terminal phenyl ring (e.g., 3-CF3 or 2-OCH3) to enhance both anticonvulsant potency and serotonergic receptor affinity [1].

Differentiation from NP118809 in N-Type Calcium Channel vs. GPCR Research Programs

For laboratories investigating N-type calcium channel blockers as neuropathic pain therapeutics, NP118809 (IC50 = 0.11 µM at N-type channels) remains the preferred compound [3]. CAS 650617-02-0, with its succinimide core replacing the propanone linker, is structurally precluded from the SAR space that defines N-type calcium channel potency and should not be procured as an NP118809 substitute. Conversely, for GPCR-focused programs—particularly those exploring structure-activity relationships at aminergic receptors—the succinimide scaffold of CAS 650617-02-0 represents a chemically distinct and mechanistically orthogonal alternative to the propanone-linked diphenylpiperazines [REFS-1, REFS-3].

Reference Standard for Analytical Method Development and Chemical Purity Assessment

With a well-defined molecular formula (C29H31N3O2), an exact mass of 453.24183 g/mol, zero hydrogen-bond donors, four hydrogen-bond acceptors, and seven rotatable bonds, CAS 650617-02-0 possesses predictable chromatographic and spectroscopic properties suitable for use as a reference standard in UPLC-MS method development . Its lipophilicity (inferred logP predicted within the range established for the 3,3-diphenyl series) makes it amenable to reversed-phase separation protocols. Procurement for analytical purposes should specify purity ≥95% (HPLC) to ensure suitability as a quantitative reference material.

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